molecular formula C9H16FNO B14112135 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

Cat. No.: B14112135
M. Wt: 173.23 g/mol
InChI Key: DFUFELQKTGHQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H16FNO and a molecular weight of 173.23 g/mol . This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluoro group and multiple methyl groups, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the fluoro group and the carboxamide functionality. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide undergoes various chemical reactions:

Scientific Research Applications

1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer advantages.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-Fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide can be compared with other similar compounds:

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

1-fluoro-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H16FNO/c1-7(2)8(3,4)9(7,10)6(12)11-5/h1-5H3,(H,11,12)

InChI Key

DFUFELQKTGHQCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C(=O)NC)F)(C)C)C

Origin of Product

United States

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